molecular formula C9H9N3S B2928814 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole CAS No. 76457-73-3

3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2928814
CAS No.: 76457-73-3
M. Wt: 191.25
InChI Key: ZQONHRJWJGTBGF-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to the 1,2,4-triazole class of heterocycles, which are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities. Scientific literature indicates that 1,2,4-triazole derivatives, such as this compound, are valuable intermediates for synthesizing more complex molecules and have been investigated for a range of pharmacological properties. Studies on analogous structures have demonstrated that compounds within this class can exhibit antimicrobial, antibacterial, and antifungal activities . Furthermore, research into similar 1,2,4-triazoles has revealed potential for anti-inflammatory and diuretic effects, making this chemical class a fertile area for the development of new therapeutic agents . The molecular structure incorporates a phenyl substituent and a methylsulfanyl group, which can be further modified to explore structure-activity relationships and optimize properties for specific research applications. This product is intended for use in early discovery research and is offered as part of a collection of unique chemical building blocks. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for confirming the identity and purity of the product for their specific use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9-11-10-7-12(9)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONHRJWJGTBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and potassium hydroxide to form a dithiocarbazate intermediate. This intermediate is then treated with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide (-SO-Me) and sulfone (-SO₂Me) derivatives.
Key findings :

  • Oxidation with m-CPBA : Treatment with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane converts the sulfide to sulfone in high yield (89%) .
  • Activity correlation : Oxidation to sulfone eliminates bleaching activity in lettuce seedling tests, indicating reduced biological reactivity .

Table 1: Oxidation Products and Conditions

Starting MaterialOxidizing AgentProductYieldSource
3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazolem-CPBA3-(Methylsulfonyl)-4-phenyl-4H-1,2,4-triazole89%
This compoundH₂O₂/AcOH3-(Methylsulfinyl)-4-phenyl-4H-1,2,4-triazole75%

Nucleophilic Substitution Reactions

The methylthio group participates in nucleophilic displacement under basic conditions.
Key findings :

  • Alkylation : Reaction with 2-bromo-1-phenylethanone in DMF using cesium carbonate yields 2-{[4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (61% yield) .
  • Thiophile-promoted reactions : Hg(OAc)₂ facilitates substitution with acyl hydrazides to form urea mimetics .

Table 2: Substitution Reactions

ReagentConditionsProductYieldSource
2-Bromo-1-phenylethanoneCs₂CO₃, DMF, 24h2-{[4-Phenyl-5-aryl-triazol-3-yl]sulfanyl}acetophenone61%
FormylhydrazideHg(OAc)₂, EtOH, refluxPhenyl-(4-phenyl-4H-triazol-3-yl)-amine85%

Cyclization and Ring Functionalization

The triazole core participates in cyclization reactions to form fused heterocycles.
Key findings :

  • Ru-catalyzed C–H arylation : The triazole moiety acts as a directing group for regioselective arylation .
  • Pd-catalyzed intramolecular C–H activation : Forms triazolophenanthridine derivatives under mild conditions .

Biological Activity Modulation

Structural modifications influence pharmacological properties:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhances bleaching activity in agrochemical tests .
  • Sulfur oxidation state : Sulfone derivatives exhibit reduced bioactivity compared to sulfides .

Table 3: Structure-Activity Relationships

CompoundSubstituent (R)Bleaching Activity (50 ppm)Source
3-(Propargylthio)-4-phenylPropargylComplete bleaching
3-(Methylsulfonyl)-4-phenylSO₂MeNo activity
3-(Methylsulfanyl)-4-(4-Cl-phenyl)4-ClEnhanced activity

Synthetic Routes

Common synthesis methods include:

  • Cyclization of thioureas : 1,3-Diarylthioureas react with Hg(OAc)₂ and acyl hydrazides to form triazoles .
  • Oxidative coupling : Ceric ammonium nitrate (CAN)-mediated cyclization of amidrazones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Substituent Lipophilicity :

  • The introduction of long alkyl chains (e.g., n-heptylthio in ) enhances cholinesterase inhibition and antiproliferative activity, likely due to improved membrane interaction.
  • Methylsulfanyl (-SCH₃) provides moderate lipophilicity but lacks the potency of bulkier substituents like adamantane or heptyl .

Quantum chemical studies indicate that electron-withdrawing substituents elevate ΣQ (total atomic charge), correlating with higher antimicrobial potency .

Steric Effects :

  • Bulky substituents (e.g., adamantane in ) induce conformational rigidity, affecting binding to biological targets. Orthogonal phenyl rings may reduce off-target interactions.

Aromatic vs. Aliphatic Substituents :

  • Aromatic substituents (e.g., biphenyl in ) improve optoelectronic properties, as seen in luminescent derivatives like compound 13b (quantum yield ≈ 1) .

Comparative Pharmacological Profiles

Antimicrobial Activity

  • This compound: Limited direct data, but analogs with electron-withdrawing groups (e.g., halogens, nitro) show >90% inhibition against Candida albicans and E. coli at 0.01% concentration .
  • 3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole: Not explicitly antimicrobial but exhibits strong antiproliferative effects .

Enzyme Inhibition

  • Cholinesterase Inhibition : The heptylthio derivative (IC₅₀: 38.35 µM for AChE) outperforms methylsulfanyl analogs, highlighting the role of alkyl chain length .
  • GlyT1 Inhibition : Pyridine-containing derivatives (e.g., compound 14u) achieve selectivity through hydrogen bonding and π-π stacking interactions .

Biological Activity

3-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The presence of the methylsulfanyl group and the phenyl substituent contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Antimicrobial Activity

1,2,4-Triazole derivatives exhibit significant antimicrobial properties. Various studies have reported that compounds in this class can inhibit the growth of bacteria and fungi. For example:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Its antifungal properties are attributed to the inhibition of ergosterol biosynthesis, essential for fungal cell wall integrity .

Anticancer Activity

Recent studies have emphasized the anticancer potential of triazole derivatives:

  • Cytotoxicity Testing : The cytotoxic effects of synthesized triazole derivatives were evaluated using MTT assays against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic cancer (Panc-1) .
  • Selectivity Towards Cancer Cells : Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various hydrazone derivatives from this compound and evaluated their cytotoxic effects. The results indicated that certain derivatives exhibited enhanced activity against melanoma cells compared to standard chemotherapeutic agents like cisplatin .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of triazole derivatives against multiple pathogens. The results showed that modifications in the triazole structure could significantly enhance antibacterial activity against Micrococcus luteus and other strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents : Variations in substituents at different positions on the triazole ring can lead to enhanced or diminished biological activity. For instance, replacing the phenyl group with other aromatic systems has been shown to affect anticancer potency .
Compound VariantBiological ActivityRemarks
3-(Methylsulfanyl)-4-phenylModerate AnticancerEffective against melanoma cells
3-(Methylsulfanyl)-4-(bromo)phenylEnhanced AntibacterialIncreased activity against bacterial strains

Q & A

Q. What are the optimized synthesis routes for 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole?

Methodological Answer: The compound is typically synthesized via alkylation of 4-phenyl-4H-1,2,4-triazole-3-thiol precursors. Key steps include:

  • Hydrazinolysis and heterocyclization : Ethyl 5-methyl-1H-pyrazole-3-carboxylate is treated with phenyl isothiocyanate under alkaline conditions to form the triazole-thiol intermediate .
  • Alkylation : The thiol group undergoes alkylation with methyl iodide or other alkylating agents. Microwave-assisted synthesis (e.g., 150°C, 14.4 bar, 45 minutes) improves yield and purity compared to traditional heating .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate the final product .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural confirmation employs:

  • Spectroscopic techniques :
  • ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and methylsulfanyl (δ 2.5–3.0 ppm) .
  • IR : Stretching vibrations for C=S (≈650 cm⁻¹) and triazole ring (≈1500 cm⁻¹) .
    • Elemental analysis : Confirms stoichiometric C, H, N, and S ratios .
    • Chromatography : TLC and LC-MS verify purity (>95%) .

Advanced Research Questions

Q. How do structural modifications influence antimicrobial activity?

Methodological Answer: Substituent effects are studied via systematic alkyl chain elongation and halogenation:

  • Alkylthio groups : Increasing chain length (e.g., decylthio) enhances antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) but reduces antifungal efficacy against Candida albicans .
  • Halogenation : Bromine at the phenyl ring improves Gram-negative activity (e.g., E. coli MIC = 25 µg/mL) .

Table 1 : Structure-Activity Relationships (SAR) of Derivatives

SubstituentAntimicrobial Activity (MIC, µg/mL)Antifungal Activity (MIC, µg/mL)
-SCH₃ (methylsulfanyl)50 (S. aureus)100 (C. albicans)
-SC₁₀H₂₁ (decylthio)12.5 (S. aureus)200 (C. albicans)
-Br (2-bromophenyl)25 (E. coli)N/A
Source:

Q. What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • PASS Online® : Predicts biological targets (e.g., anti-tuberculosis Pa = 36–55%; anti-atherosclerosis Pa = 37–45%) .
  • Molecular docking : Evaluates binding affinity to enzymes like COX-2. For example, N-(2-fluorophenyl)-2-(triazolylthio)acetamide shows a docking score of −8.2 kcal/mol, forming hydrogen bonds with Arg499 .

Table 2 : Docking Scores for COX-2 Inhibition

CompoundBinding Affinity (kcal/mol)Key Interactions
Parent triazole derivative−7.5Van der Waals with Phe518
N-(2-fluorophenyl)-substituted derivative−8.2H-bond with Arg499, π-π stacking
Source:

Q. Are there contradictions in reported structure-activity relationships (SAR)?

Methodological Answer: Yes. While longer alkyl chains (e.g., decylthio) enhance antimicrobial activity, they paradoxically reduce antifungal potency. This suggests divergent mechanisms:

  • Antimicrobial : Hydrophobic interactions with bacterial membranes improve with longer chains .
  • Antifungal : Bulkier substituents may hinder penetration into fungal cell walls .
  • Resolution : Use hybrid derivatives (e.g., branched alkyl chains) to balance hydrophobicity and steric effects .

Methodological Considerations

  • Synthesis Optimization : Microwave synthesis reduces reaction time (45 minutes vs. 6–8 hours) and improves yields (85–90% vs. 60–70%) .
  • Bioactivity Testing : Follow CLSI guidelines for serial dilution assays, using C. albicans ATCC 10231 and S. aureus ATCC 25923 as reference strains .
  • Data Validation : Cross-validate computational predictions (e.g., PASS) with in vitro assays to address false positives .

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